3-(Chloromethyl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chloromethyl derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or acetonitrile are often used .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc iodide can be employed to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted oxadiazoles can be obtained.
Oxidation Products: Oxadiazole N-oxides are common products of oxidation reactions.
Scientific Research Applications
3-(Chloromethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of various heterocyclic compounds, facilitating the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
- 3-(Bromomethyl)-1,2,4-oxadiazole
- 3-(Iodomethyl)-1,2,4-oxadiazole
- 3-(Methyl)-1,2,4-oxadiazole
Comparison:
- Reactivity: The chloromethyl group in 3-(Chloromethyl)-1,2,4-oxadiazole is less reactive compared to the bromomethyl and iodomethyl analogs, making it more suitable for controlled reactions .
- Applications: While all these compounds can be used in organic synthesis, the specific reactivity of the chloromethyl group makes this compound particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNKGJCEHOJIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370930 | |
Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51791-12-9 | |
Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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